molecular formula C15H20N4O2 B11623300 N,N-diethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

N,N-diethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

Cat. No.: B11623300
M. Wt: 288.34 g/mol
InChI Key: HPGMIDPWVXMOBA-UHFFFAOYSA-N
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Description

N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with a nitro group and an amino group linked to a diethylaminoethyl chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N',N'-diethyl-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine

InChI

InChI=1S/C15H20N4O2/c1-3-18(4-2)11-10-16-13-7-8-14(19(20)21)12-6-5-9-17-15(12)13/h5-9,16H,3-4,10-11H2,1-2H3

InChI Key

HPGMIDPWVXMOBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group, followed by the substitution of the amino group and the attachment of the diethylaminoethyl chain. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-[2-(DIETHYLAMINO)ETHYL]-5-AMINOQUINOLIN-8-AMINE .

Scientific Research Applications

N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(DIETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE is unique due to its quinoline core structure combined with a nitro group and a diethylaminoethyl chain. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science .

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